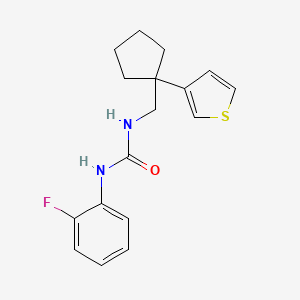
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their structural complexity and biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide typically involves the reaction of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine with 3-(phenylthio)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Large-scale reactions may involve continuous flow chemistry techniques to enhance efficiency and control over reaction parameters. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thioether group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfoxide)propanamide or N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfone)propanamide.
Reduction: Formation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its pyrazole core is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of pyrazole derivatives has been extensively studied, with applications in the development of antileishmanial and antimalarial agents. The compound's ability to interact with biological targets makes it a valuable candidate for drug discovery.
Medicine: Pyrazole derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions. The compound's mechanism of action often involves modulation of enzyme activity or inhibition of specific biological pathways.
Industry: In the chemical industry, pyrazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for a wide range of applications.
作用機序
The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It may bind to receptors on cell surfaces, triggering or inhibiting signal transduction pathways.
類似化合物との比較
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfoxide)propanamide
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfone)propanamide
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamine
Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide stands out due to its specific structural features, such as the presence of the phenylthio group, which can influence its biological activity and chemical reactivity. This compound's unique properties make it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-13-12-14(18-19(13)2)8-10-17-16(20)9-11-21-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGKEHKLAKODDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)

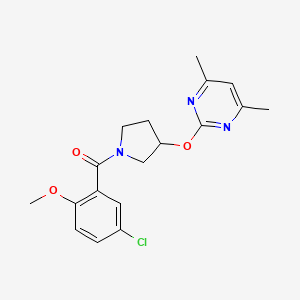
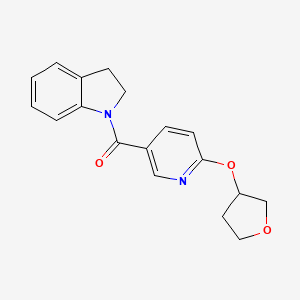
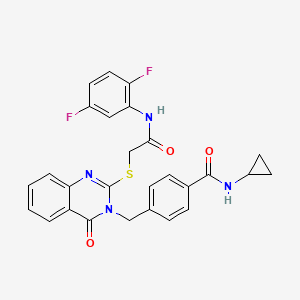
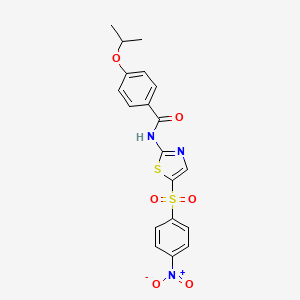
![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)
![7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine](/img/structure/B2738179.png)
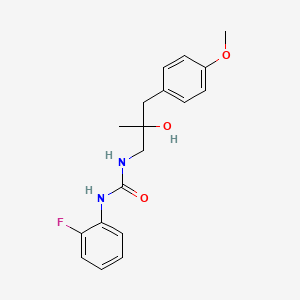
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)

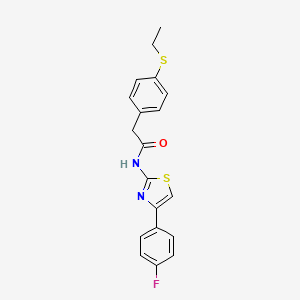
![3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2738186.png)
